molecular formula C18H19N3O B2369474 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034585-96-9

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2369474
CAS RN: 2034585-96-9
M. Wt: 293.37
InChI Key: PJQLXQOJDZAUQI-UHFFFAOYSA-N
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Description

“4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds and has been used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been a topic of interest for researchers . Various synthetic routes have been developed in the last decade for the synthesis of differently substituted pyrazolo[1,5-a]pyrimidines by a broad range of organic reactions .


Molecular Structure Analysis

The molecular structure of “4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” can be characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR . Its single crystal can be evaluated using X-ray diffraction (XRD) .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine motifs are versatile and easy to prepare, and they can create a further ring extension like electron gaining and donating in pyrazolo pyridine, which makes a difference in chemical property .

Scientific Research Applications

Synthesis and Chemical Properties

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide and related compounds have been extensively studied for their chemical synthesis, properties, and potential applications in various scientific research areas. Experimental and theoretical studies on functionalization reactions of related pyrazole compounds have shown significant chemical reactivity, enabling the synthesis of diverse heterocyclic structures important in medicinal chemistry and material science. For instance, reactions involving pyrazole derivatives have been explored for creating complex molecules with potential biological and chemical utility, demonstrating the versatility of these compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).

Biological Activities

Pyrazole derivatives, including those similar to 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been investigated for their biological activities. These compounds are recognized for their potential as kinase inhibitors, showing promising results in the treatment of chronic myelogenous leukemia through inhibition of BCR-ABL tyrosine kinase. The design, synthesis, and evaluation of these derivatives have led to the identification of compounds with potent inhibitory activities, highlighting their significance in therapeutic agent development (Hu et al., 2015).

Material Science Applications

In material science, polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-butylcatechol, a compound sharing structural features with 4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, have been synthesized and characterized for their properties. These materials exhibit high thermal stability, flexibility, and solubility in polar solvents, making them valuable for various applications, including the production of flexible, transparent films (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-tert-butyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-18(2,3)14-6-4-13(5-7-14)17(22)20-15-9-11-21-16(12-15)8-10-19-21/h4-12H,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQLXQOJDZAUQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

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